molecular formula C22H22BrNO3 B2657766 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 848684-78-6

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2657766
M. Wt: 428.326
InChI Key: MKWUXXVIKFHKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The presence of a bromophenyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the chromenone core, with various functional groups attached. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced through a nucleophilic substitution reaction. The hydroxy group could potentially be esterified or etherified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom could increase its density and boiling point compared to similar compounds without a bromine atom .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is related to the broader family of chromene derivatives, which are known for their versatile applications in synthetic chemistry. Research demonstrates the synthesis and structural characterization of genistein-derived compounds, indicating the compound's relevance in crystallography and materials science. For instance, the synthesis and crystal structure analysis of a genistein derivative highlight its potential in understanding molecular configurations and interactions within crystalline structures (Zhang et al., 2008).

Biological Activities

The biological activities of chromene derivatives, including antimicrobial and anticancer properties, are of significant interest. For example, a study on the synthesis of carbamate derivatives of coumarin and chromene demonstrates the compound's potential in developing therapeutic agents (A. V. Velikorodov & N. M. Imasheva, 2008). Moreover, the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives against various cancer cell lines suggests the compound's relevance in oncological research, showcasing its ability to induce cell cycle arrest and apoptosis in cancer cells (A. El-Agrody et al., 2020).

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of chromene derivatives, indicating their potential in addressing infectious diseases and oxidative stress-related conditions. For example, the synthesis and antimicrobial activity of new coumarin and dicoumarol derivatives show significant activity against various bacterial strains, underscoring the compound's utility in developing new antimicrobial agents (M. K. Regal et al., 2020).

Molecular Docking Studies

Molecular docking studies provide insights into the compound's mechanism of action at the molecular level, particularly in targeting specific proteins or enzymes. Research on the crystal structure of a related compound and its docking studies demonstrate its capability to bind effectively to targets, suggesting potential applications in drug design and discovery (R. M. Okasha et al., 2022).

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a pharmaceutical compound .

properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWUXXVIKFHKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.